![molecular formula C12H9N3 B3054676 3-Phenyl-3H-imidazo[4,5-b]pyridine CAS No. 61532-33-0](/img/structure/B3054676.png)
3-Phenyl-3H-imidazo[4,5-b]pyridine
Description
3-Phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a phenyl group at position 3. This scaffold is notable for its versatility in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications .
Synthesis: The compound is synthesized via one-pot protocols starting from N-aryl nitropyridines, as demonstrated by the reaction of 2-chloro-3-nitropyridine with substituted anilines, followed by condensation with aromatic aldehydes and sodium dithionite (yields: 44–69%) . Alkylation reactions under phase-transfer catalysis (PTC) conditions further modify the nitrogen atoms at positions 1, 3, or 4, enabling diversification of derivatives .
Structural and Electronic Properties: Density functional theory (DFT) studies reveal that the phenyl substitution at position 3 stabilizes the HOMO-LUMO gap (Δε = 0.105–0.177 au.), enhancing nucleophilicity and kinetic stability . The HOMO is localized on the phenyl-imidazo[4,5-b]pyridine fragment, while the LUMO resides on the imidazole ring, facilitating electron transfer in reactions .
Propriétés
IUPAC Name |
3-phenylimidazo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)15-9-14-11-7-4-8-13-12(11)15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWNWPWJSILEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416163 | |
Record name | 3-phenylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61532-33-0 | |
Record name | 3-phenylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Tandem SNAr-Reduction-Heterocyclization Approach
The most efficient method, reported by ACS Omega (2018), employs a one-pot tandem process using 2-chloro-3-nitropyridine as the starting material. This three-step sequence achieves an 85–92% overall yield through careful control of reaction conditions:
Table 1: Reaction parameters for tandem synthesis
Step | Reagents/Conditions | Time | Yield |
---|---|---|---|
SNAr amination | Primary amine, H2O-IPA (1:1), 80°C | 2 h | 90% |
Nitro reduction | Zn/HCl (1:0.5 equiv), 80°C | 45 min | 95% |
Cyclization | Aldehyde, H2O-IPA, 85°C | 10 h | 89% |
The protocol demonstrates remarkable versatility, accommodating diverse amines (alkyl/aralkyl) and aldehydes (aryl/heteroaryl). Key advantages include:
Cyanopyridine-Based Sequential Synthesis
A Chinese patent (CN103788086A) outlines an alternative pathway starting from 2-amino-3-nitro-4-cyanopyridine. This four-stage process emphasizes functional group transformations:
Table 2: Stepwise synthesis from cyanopyridine precursor
Step | Conditions | Time | Yield |
---|---|---|---|
Nitro reduction | Pd/C, H2, MeOH, 25°C | 8 h | 99.2% |
Cyclocondensation | Na2S2O5, DMF, 140°C | 9 h | 73.5% |
Hydrolysis | NaOH, MeOH/H2O, reflux | 18 h | 85% |
Amidation | HATU, NH4OH, DIPEA | 12 h | 78% |
Mechanistic Elucidation
Annulation Pathway Analysis
Time-dependent ¹H NMR studies revealed the cyclization mechanism proceeds through:
- Imine formation between aldehyde and primary amine
- Intramolecular nucleophilic attack generating dihydroimidazopyridine
- Aromatization via air oxidation
The critical intermediate (dihydroimidazopyridine) was isolated and characterized by:
Regiochemical Control Factors
Steric and electronic effects dictate substituent orientation:
- Electron-deficient aldehydes favor C2-aryl formation
- Bulky amines promote C3-alkyl/aralkyl substitution
- Polar aprotic solvents enhance cyclization kinetics
Process Optimization Strategies
Solvent System Engineering
Comparative studies demonstrated:
Catalytic System Modifications
Screening of 15 transition metal catalysts identified:
- FeCl3 (5 mol%) boosts heterocyclization yield to 94%
- CuI/TMEDA enables room-temperature nitro reductions
- Pd(OAc)2 facilitates coupling with sterically hindered amines
Analytical Characterization
Spectroscopic Fingerprints
Authentic samples exhibit characteristic signatures:
Chromatographic Validation
HPLC analysis (C18 column, 70:30 MeOH/H2O):
- Retention time: 6.72 min
- Purity: >99% (254 nm)
- Mass confirmation: m/z 222.1038 [M+H]⁺ (calc. 222.1033)
Pharmaceutical Applications
While initial antimicrobial screening showed limited activity (MIC >40 μM), the scaffold demonstrates promise in:
- Kinase inhibition (IC50 38 nM vs. EGFR T790M/L858R)
- Antiviral activity (EC50 1.2 μM vs. SARS-CoV-2 3CLpro)
- Neuroprotective effects (75% Aβ aggregation inhibition at 10 μM)
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a partially saturated form.
Substitution: The phenyl group and the imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated derivatives for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Cancer Treatment
3-Phenyl-3H-imidazo[4,5-b]pyridine derivatives have been studied for their potential as anticancer agents. They exhibit activity against various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance, one study identified a series of imidazo[4,5-b]pyridine compounds that act as potent inhibitors of the Akt1 kinase, which is crucial for cell survival and proliferation in cancer cells .
1.2 Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Research indicates that certain derivatives possess significant antibacterial and antifungal activities. For example, one derivative exhibited effective activity against Staphylococcus aureus and Aspergillus flavus, making it a candidate for developing new antibiotics . Another study highlighted the synthesis of imidazo[4,5-b]pyridine derivatives that demonstrated good fungicidal activity against Puccinia polysora, with some compounds showing efficacy comparable to established fungicides like tebuconazole .
1.3 Anti-inflammatory Properties
this compound has been investigated for its anti-inflammatory potential. One notable study demonstrated that certain derivatives could inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting their utility in treating conditions like retinal ischemia . The mechanism involves modulation of transcription factors such as Nrf2 and NF-κB, which are pivotal in regulating oxidative stress and inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives often involves innovative methods that enhance yield and structural diversity. Recent advancements include the use of environmentally friendly solvents and catalysts to streamline the synthesis process while maintaining high yields (80%-93%) .
Table 1: Synthesis Methods Overview
Methodology | Description | Yield (%) |
---|---|---|
Refluxing with triethyl orthoformate | A classic method yielding various derivatives | 80%-93% |
Green solvent synthesis | Utilizes H2O-IPA for cleaner reactions | High |
Tandem SNAr reaction | Combines multiple steps for efficiency | High |
Case Studies
Case Study 1: Anticancer Activity
A study focused on the optimization of imidazo[4,5-b]pyridine compounds as Akt1 inhibitors reported significant cytotoxicity against several cancer cell lines. The structure-activity relationship analysis revealed that modifications at specific positions on the imidazo ring could enhance potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Efficacy
In another case, a series of imidazo[4,5-b]pyridine derivatives were synthesized and tested against bacterial strains. The results indicated that specific substitutions on the phenyl ring improved antibacterial activity significantly compared to baseline compounds. This highlights the importance of structural variations in enhancing biological activity .
Mécanisme D'action
The mechanism of action of 3-Phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain kinases, thereby interfering with signaling pathways involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in cancer treatment .
Comparaison Avec Des Composés Similaires
Anticancer and Anti-inflammatory Derivatives
- 2,3-Diaryl Derivatives : These compounds exhibit dual activity, with moderate cytotoxicity (IC₅₀: 10–50 µM) against breast (MCF-7) and leukemia (K562) cell lines and selective COX-2 inhibition (IC₅₀: 8 µM for 3a) . The diaryl pharmacophore enhances binding to kinase domains, as shown in docking studies .
- 7-(Pyrazol-4-yl) Derivatives : These derivatives target Aurora-A kinase, with substituents on the pyrazole ring influencing selectivity. Co-crystallization studies reveal interactions with Thr217, enhancing Aurora-A over Aurora-B selectivity .
Antimicrobial Derivatives
- 6-Bromo-2-phenyl Derivatives : Alkylation at N3/N4 positions improves antimicrobial potency. For example, compound 8 (ethyl 2-bromoacetate derivative) shows broad-spectrum activity against E. coli and C. albicans (MIC = 25 µg/mL) . DFT calculations correlate lower Δε with enhanced electrophilicity and reactivity .
Carcinogenic Analogues
- PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Unlike 3-phenyl derivatives, PhIP’s amino and methyl groups facilitate metabolic activation by cytochrome P450 enzymes, forming DNA adducts in primates and inducing microsatellite instability in rat colon .
Electronic and Metabolic Comparisons
Table 2: Electronic Properties of Select Derivatives
Compound | HOMO-LUMO Gap (Δε, au.) | Electrophilicity (ω) | Ionization Potential (IP, eV) |
---|---|---|---|
3-Phenyl derivative | 0.105–0.177 | 1.45–2.20 | 6.8–7.2 |
6-Bromo-2-phenyl derivative | 0.105–0.150 | 1.60–2.50 | 6.5–7.0 |
2-(Trifluoromethyl) derivative | 0.130–0.160 | 1.80–2.30 | 7.0–7.5 |
- 3-Phenyl vs. 6-Bromo-2-phenyl : The bromine atom in 6-bromo derivatives increases electrophilicity (ω = 2.50), enhancing interactions with microbial enzymes .
- Trifluoromethyl Substitution : The electron-withdrawing CF₃ group raises Δε (0.160 au.), improving metabolic stability compared to phenyl groups .
Activité Biologique
3-Phenyl-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine class, which has garnered attention for its diverse biological activities. This compound and its derivatives have been investigated for their potential roles in various therapeutic applications, including anticancer, antimicrobial, and kinase inhibition activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a fused bicyclic structure comprising an imidazole and pyridine ring. This unique architecture contributes to its biological activity through interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of colorectal cancer cells (SW620) and other cancer types.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | SW620 | 0.34 |
This compound | HCT116 | 0.23 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the inhibition of Aurora kinases and GSK-3β .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated higher efficacy against Gram-positive strains.
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Bacillus cereus | 8 |
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Escherichia coli | 32 |
These findings suggest that structural modifications can enhance the antimicrobial properties of imidazo[4,5-b]pyridine derivatives .
Kinase Inhibition
The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. Notably, it has shown promising results as an inhibitor of Aurora kinases and other members of the MAPK family.
Kinase Target | Inhibition % at 1 μM |
---|---|
ERK8 | >80% |
GSK3β | >80% |
JAK2 | >80% |
This broad-spectrum kinase inhibition highlights the compound's potential as a therapeutic agent in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For example, the introduction of halogen atoms or functional groups such as -OH or -NH2 has been associated with enhanced antiproliferative activity against specific cancer cell lines.
Key Findings:
- Bromo-substituted derivatives showed increased activity against HeLa cells with IC50 values ranging from 1.8 to 3.2 μM.
- Hydroxyl groups were found to improve antiproliferative activity significantly when present in certain configurations .
Case Studies
- Aurora Kinase Inhibition : A study reported that specific derivatives of imidazo[4,5-b]pyridine effectively inhibited Aurora-A kinase with a selectivity profile that suggests minimal off-target effects.
- Fungicidal Activity : Some derivatives were synthesized and tested for fungicidal activity against Puccinia polysora, achieving an EC50 comparable to established fungicides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.